4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid
Description
4-Methyl-1,1,3-trioxo-2H,3H-1λ⁶-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is a fused heterocyclic compound featuring a thieno[3,2-d]thiazole core with three sulfone (trioxo) groups and a methyl substituent. Its molecular formula is C₆H₅NO₃S₂ (molecular weight: 203.24) . Though discontinued commercially, its synthesis likely involves cyclocondensation of thiazole precursors, analogous to methods for related fused heterocycles .
Properties
IUPAC Name |
4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5S2/c1-2-3-5(9)8-15(12,13)7(3)14-4(2)6(10)11/h1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVNXWCPKKAPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NS2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731802-17-8 | |
| Record name | 4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various oxidizing agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: Its unique chemical properties may be utilized in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]thiazole Derivatives
- 2-Phenylthieno[3,2-d]thiazole-5-carboxylic Acid Synthesized via condensation of 5-chloro-2-phenyl-thiazole-4-carboxaldehyde with thioglycolic acid, this compound lacks the methyl and trioxo groups.
Thiazole-5-carboxylic Acid Derivatives
- 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic Acid This simpler thiazole derivative (synthesized via hydrolysis and coupling reactions) lacks the fused thieno ring and sulfones. Its antitumor activity against MCF-7 and HepG2 cell lines (IC₅₀ = 1.19–3.4 µM) highlights the importance of the carboxylic acid moiety in bioactivity .
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid A thiadiazole analog (C₄H₃N₂O₂S) with a distinct ring system. Thiadiazoles are known for antimicrobial and anticonvulsant activities, but the lack of a fused ring may limit structural rigidity compared to the target compound .
Aryl-Substituted Thiazoles
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic Acid The trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability.
Pyrazole and Thiolan Hybrids
- 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This hybrid combines a pyrazole ring with a sulfone-containing thiolan moiety. Its structural complexity parallels the target compound, suggesting utility in protease inhibition or anti-inflammatory applications .
Structural and Functional Analysis
Table 1: Key Structural Features and Bioactivity
Pharmacological and Industrial Relevance
- Carboxylic Acid Role : The carboxylic acid group in the target compound and analogs (e.g., dasatinib derivatives) is critical for hydrogen bonding in drug-receptor interactions .
- Fused Ring Systems: The thieno[3,2-d]thiazole core increases aromatic stability, favoring π-π stacking in protein binding pockets compared to monocyclic thiazoles .
Biological Activity
The compound 4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is a member of the thiazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C₇H₅N₁O₅S₂
- Molecular Weight : 233.25 g/mol
- CAS Number : 1204297-68-6
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
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Antibacterial Activity :
- The compound has shown promising antibacterial effects against various pathogens. In vitro studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria.
- A comparative study found that derivatives with specific substituents on the thiazole ring enhance antibacterial potency. For example, compounds with electron-withdrawing groups demonstrated increased efficacy against resistant strains of bacteria.
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Antimycobacterial Activity :
- It has been evaluated for its antitubercular properties against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL, indicating a potential for further development as an antitubercular agent.
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Mechanism of Action :
- The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of key bacterial enzymes such as leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria.
- Studies report a significant inhibition percentage (78.24 ± 4.05%) at a concentration of 15 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Studies
Several studies have investigated the biological activity of related compounds and their derivatives:
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Study on Antibacterial Efficacy :
- A study compared the efficacy of various thiazole derivatives with different substituents. The most potent derivatives exhibited an IC50 value significantly lower than that of standard antibiotics like ciprofloxacin and rifampicin.
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Antimycobacterial Research :
- In another research effort focusing on antitubercular activity, compounds similar to this compound were screened against Mycobacterium tuberculosis, yielding promising results that warrant further exploration.
Q & A
Q. What are the key synthetic strategies for preparing 4-methyl-1,1,3-trioxo-2H,3H-1λ⁶-thieno[3,2-d][1,2]thiazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation reactions using thiophene/thiazole precursors and sulfonating agents. A common approach includes:
- Step 1: Formation of the thieno-thiazole core via reaction of α-haloketones with thiourea derivatives under acidic conditions (e.g., acetic acid with sodium acetate) .
- Step 2: Introduction of the methyl group and sulfone moieties using selective oxidation or sulfonation agents.
- Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl esters) under basic or acidic reflux conditions .
Key parameters include temperature control (70–100°C), solvent selection (acetic acid, ethanol), and catalyst optimization (e.g., sodium acetate for cyclization) .
Q. How can researchers validate the purity and structural integrity of this compound?
A multi-analytical approach is recommended:
Q. What biological screening methods are suitable for initial activity assessment?
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Docking Studies: Preliminary in silico analysis (AutoDock Vina) to predict binding affinity to targets like DHFR or bacterial enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfonation steps?
- Parameter Screening: Use Design of Experiments (DoE) to test variables:
- In-line Monitoring: Employ TLC or HPLC to track reaction progress and isolate intermediates .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Case Example: Discrepancies in ¹³C-NMR signals for sulfone carbons may arise from tautomerism or crystal packing. Solutions include:
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Prodrug Design: Synthesize ester prodrugs (e.g., ethyl or morpholinoethyl esters) to improve membrane permeability .
- Nanocarrier Systems: Encapsulate in PLGA nanoparticles (∼150 nm size via emulsion-solvent evaporation) for sustained release .
- LogP Optimization: Introduce hydrophobic substituents (e.g., aryl groups) to balance solubility and permeability .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
Q. What advanced computational methods predict metabolic pathways or toxicity?
- ADMET Prediction: Use SwissADME or pkCSM to estimate permeability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification: Run in silico metabolism simulations (GLORYx) to predict phase I/II metabolites .
- Toxicity Profiling: Apply ProTox-II for LD₅₀ predictions and organ-specific toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
